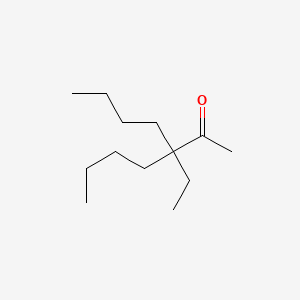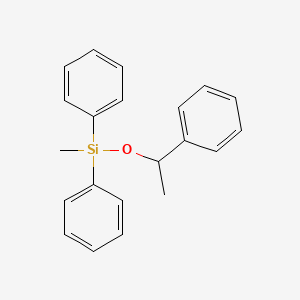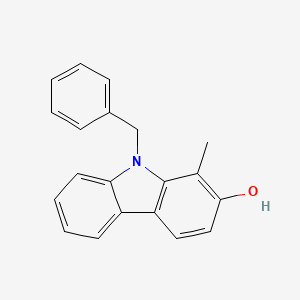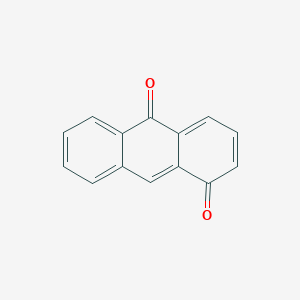![molecular formula C22H30O7 B14586804 2,3-Bis[(3,4-dimethoxyphenyl)methyl]butane-1,2,4-triol CAS No. 61521-76-4](/img/structure/B14586804.png)
2,3-Bis[(3,4-dimethoxyphenyl)methyl]butane-1,2,4-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis[(3,4-dimethoxyphenyl)methyl]butane-1,2,4-triol is an organic compound characterized by its unique structure, which includes multiple methoxy groups and a triol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[(3,4-dimethoxyphenyl)methyl]butane-1,2,4-triol typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethoxybenzyl chloride with butane-1,2,4-triol under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Bis[(3,4-dimethoxyphenyl)methyl]butane-1,2,4-triol can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols or hydrocarbons.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
2,3-Bis[(3,4-dimethoxyphenyl)methyl]butane-1,2,4-triol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2,3-Bis[(3,4-dimethoxyphenyl)methyl]butane-1,2,4-triol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups and triol backbone allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar methoxy groups but a different backbone structure.
Mescaline: Contains methoxy groups and is structurally similar but has different biological activity.
Uniqueness
2,3-Bis[(3,4-dimethoxyphenyl)methyl]butane-1,2,4-triol is unique due to its triol backbone, which provides additional sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
61521-76-4 |
|---|---|
Formule moléculaire |
C22H30O7 |
Poids moléculaire |
406.5 g/mol |
Nom IUPAC |
2,3-bis[(3,4-dimethoxyphenyl)methyl]butane-1,2,4-triol |
InChI |
InChI=1S/C22H30O7/c1-26-18-7-5-15(10-20(18)28-3)9-17(13-23)22(25,14-24)12-16-6-8-19(27-2)21(11-16)29-4/h5-8,10-11,17,23-25H,9,12-14H2,1-4H3 |
Clé InChI |
OHNQDEYTZYTHJF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CC(CO)C(CC2=CC(=C(C=C2)OC)OC)(CO)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(3-Nitrophenyl)ethenyl]naphtho[1,2-D][1,3]oxazole-5-carbonitrile](/img/structure/B14586723.png)
![1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}piperidine](/img/structure/B14586726.png)
![2-Chloro-1-(piperidin-1-yl)-2-[(1H-1,2,4-triazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B14586730.png)



![1-[(Oxo-lambda~4~-sulfanylidene)amino]-4-phenoxybenzene](/img/structure/B14586771.png)


![2-[(E)-Benzylideneamino]-4,5-dimethoxybenzoic acid](/img/structure/B14586788.png)
![6-Methyl-4-[(oxiran-2-yl)methoxy]-1H-indole](/img/structure/B14586791.png)
![(1E)-N-Hydroxy-N'-[3-(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B14586794.png)

![2-Phenylthieno[2,3-b]furan-5-carbaldehyde](/img/structure/B14586800.png)
